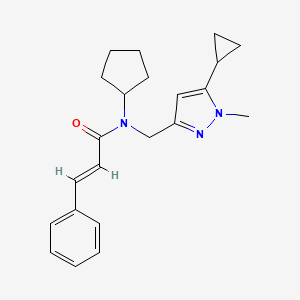

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide

Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide is a structurally complex cinnamamide derivative featuring a pyrazole core substituted with cyclopropyl and methyl groups, a cyclopentyl amine moiety, and a cinnamoyl backbone. The presence of cyclopropane and cyclopentane rings introduces steric and conformational constraints, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-24-21(18-12-13-18)15-19(23-24)16-25(20-9-5-6-10-20)22(26)14-11-17-7-3-2-4-8-17/h2-4,7-8,11,14-15,18,20H,5-6,9-10,12-13,16H2,1H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJSKJPDZXOHGF-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide features a unique combination of structural motifs, including:

- Cyclopentyl group

- Cyclopropyl-substituted pyrazole

- Cinnamamide moiety

The molecular formula is with a molecular weight of approximately 367.5 g/mol. This compound's structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Synthesis

The synthesis of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide typically involves several steps:

- Formation of the pyrazole ring : Achieved through the reaction of hydrazines with 1,3-diketones.

- Cyclopropyl substitution : Involves using cyclopropyl halides in the presence of a base.

- Cinnamamide linkage : Formed by coupling the pyrazole derivative with appropriate cinnamic acid derivatives under activating conditions.

The biological activity of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. Detailed studies on binding affinity and downstream signaling pathways are essential for understanding its mechanism.

Antimicrobial Activity

Research indicates that derivatives similar to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide exhibit antimicrobial properties. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of resistant strains of bacteria and fungi, suggesting potential applications in treating infections.

Antimalarial Activity

In vitro studies have demonstrated that compounds structurally related to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide exhibit antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. This highlights the compound's potential as a lead structure for developing new antimalarial agents .

Anti-inflammatory Effects

Preliminary evaluations suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce pro-inflammatory cytokine levels in cell cultures, indicating its potential utility in treating inflammatory diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against various bacterial strains. |

| Study 2 | Showed promising antimalarial effects in vitro against chloroquine-resistant Plasmodium falciparum. |

| Study 3 | Indicated potential anti-inflammatory effects through cytokine modulation in cell cultures. |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Estimated based on structural formula.

- Lipophilicity : The cyclopentyl and cinnamamide groups in the target compound likely increase logP compared to the chloro-aryl derivatives in , suggesting enhanced membrane permeability.

- Hydrogen Bonding: The carboxamide and pyrazole N-H groups (if present) could participate in hydrogen bonding, similar to derivatives in . However, the absence of cyano groups (as in 3a–3e) may reduce dipole interactions .

Research Findings and Discussion

- Thermal Stability: The melting points of compounds (123–183°C) correlate with substituent polarity; the target compound’s melting point is unreported but may be influenced by its bulky, non-polar groups .

- Synthetic Challenges : The cyclopentyl and cyclopropyl groups may require specialized coupling conditions or protection strategies to mitigate steric hindrance during amide bond formation.

- Hydrogen Bonding Networks : As discussed in , hydrogen bonding patterns in crystals are critical for stability. The target compound’s cinnamamide group could form intermolecular interactions distinct from those in derivatives .

Q & A

Q. Critical Parameters :

- Solvent polarity (DMF enhances nucleophilicity) .

- Temperature control (35–80°C) to minimize by-products .

- Purification via column chromatography (PE:EA gradients) .

Basic: Which spectroscopic and analytical methods validate the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign peaks for cyclopropane (δ ~0.5–1.5 ppm), pyrazole CH (δ ~6.2–6.8 ppm), and cinnamamide carbonyl (δ ~167–170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N .

Advanced: How can kinetic isotope effect (KIE) studies resolve reaction mechanisms in cinnamamide synthesis?

Answer:

- Experimental Design : Compare reaction rates using deuterated substrates (e.g., PhCD₂OH vs. PhCH₂OH). A KIE ≈1 indicates non-rate-limiting H-transfer, ruling out mechanisms like Meerwein-Ponndorf-Verley .

- NMR Analysis : Detect deuterium incorporation in products (e.g., α/β positions in propanamide) to infer radical or concerted pathways .

- Case Study : In cinnamamide formation, KIE ≈1 and mixed deuterium labeling suggest a non-ionic transition state, possibly involving radical intermediates .

Advanced: What computational approaches predict the compound’s biological activity and target interactions?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., α-glucosidase or cancer-related kinases) using PDB structures. Prioritize poses with lowest ∆G .

- PASS Program : Predict bioactivity (e.g., anticancer IC₅₀ < 10 μM) based on structural descriptors like logP and topological polar surface area .

- MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Advanced: How to address crystallographic data discrepancies during structural refinement?

Answer:

- Software Tools : Use SHELXL for least-squares refinement and SHELXPRO for validation. Discrepancies in R-factors (>5%) may indicate twinning or disorder .

- Graph-Set Analysis : Classify hydrogen bonds (e.g., pyrazole NH→O=C as R₂²(8) motifs) to validate packing patterns .

- Case Study : Cyclopropane ring puckering can be resolved using restraints (e.g., DFIX for C-C bond lengths) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial Activity : Determine MIC against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) via broth microdilution .

- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ < 20 μM suggests anticancer potential) .

- Enzyme Inhibition : α-Glucosidase inhibition (IC₅₀) to assess antidiabetic activity .

Advanced: How to optimize reaction yields for N-alkylated pyrazole intermediates?

Answer:

| Parameter | Optimization Strategy | Evidence |

|---|---|---|

| Solvent | Use DMF for polar aprotic conditions | |

| Catalyst | CuBr (5 mol%) for Ullmann coupling | |

| Base | Cs₂CO₃ (1.2 eq) for efficient deprotonation | |

| Temperature | 50°C for 24 hr (balance between rate/selectivity) | |

| Workup | Extract with CH₂Cl₂, wash with 0.2 M HCl/NaOH |

Advanced: How to analyze hydrogen bonding in the crystal lattice?

Answer:

- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) .

- Software : Mercury (CCDC) for visualizing H-bond networks; PLATON for validation .

- Graph-Set Notation : Assign motifs (e.g., D for donor, A for acceptor) to identify chains (C(4)) or rings (R₂²(8)) .

Basic: What stability protocols are recommended for long-term storage?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation .

- Stability Assays : Monitor via HPLC (C18 column, MeCN/H₂O gradient) at t = 0, 1, 3, 6 months .

- Degradation Pathways : Hydrolysis of cyclopropane (pH-dependent) and oxidation of cinnamamide double bond .

Advanced: How to study serum protein binding (e.g., HSA) using spectroscopic methods?

Answer:

- Fluorescence Quenching : Stern-Volmer analysis (Ksv = 1.2 × 10⁴ M⁻¹ suggests strong binding) .

- CD Spectroscopy : Track α-helix loss (208 nm, 222 nm) upon compound addition .

- Molecular Docking : Identify binding sites (Sudlow’s Site I for hydrophobic ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.